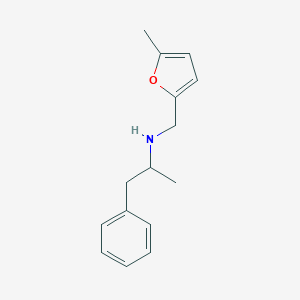![molecular formula C20H25ClN4O4S B187540 7-[3-(4-chlorophenoxy)-2-hydroxypropyl]-3-methyl-8-(pentylsulfanyl)-3,7-dihydro-1H-purine-2,6-dione CAS No. 4595-05-5](/img/structure/B187540.png)
7-[3-(4-chlorophenoxy)-2-hydroxypropyl]-3-methyl-8-(pentylsulfanyl)-3,7-dihydro-1H-purine-2,6-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
7-[3-(4-chlorophenoxy)-2-hydroxypropyl]-3-methyl-8-(pentylsulfanyl)-3,7-dihydro-1H-purine-2,6-dione, also known as SCH 58261, is a highly selective adenosine A2A receptor antagonist. It has been extensively studied for its potential therapeutic applications in various diseases, including Parkinson's disease, Huntington's disease, and cancer.
Mécanisme D'action
7-[3-(4-chlorophenoxy)-2-hydroxypropyl]-3-methyl-8-(pentylsulfanyl)-3,7-dihydro-1H-purine-2,6-dione 58261 is a highly selective adenosine A2A receptor antagonist. Adenosine A2A receptors are predominantly expressed in the brain, where they play a role in regulating neurotransmitter release and neuronal excitability. By blocking the adenosine A2A receptor, 7-[3-(4-chlorophenoxy)-2-hydroxypropyl]-3-methyl-8-(pentylsulfanyl)-3,7-dihydro-1H-purine-2,6-dione 58261 increases the activity of dopaminergic neurons in the brain, which leads to improved motor function in Parkinson's disease and Huntington's disease.
Biochemical and Physiological Effects:
7-[3-(4-chlorophenoxy)-2-hydroxypropyl]-3-methyl-8-(pentylsulfanyl)-3,7-dihydro-1H-purine-2,6-dione 58261 has been shown to have a number of biochemical and physiological effects. In addition to its effects on dopaminergic neurons, 7-[3-(4-chlorophenoxy)-2-hydroxypropyl]-3-methyl-8-(pentylsulfanyl)-3,7-dihydro-1H-purine-2,6-dione 58261 has been shown to reduce inflammation, oxidative stress, and apoptosis in various cell types. It has also been shown to increase the activity of natural killer cells, which play a role in immune surveillance against cancer cells.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of 7-[3-(4-chlorophenoxy)-2-hydroxypropyl]-3-methyl-8-(pentylsulfanyl)-3,7-dihydro-1H-purine-2,6-dione 58261 is its high selectivity for the adenosine A2A receptor, which reduces the potential for off-target effects. However, one of the limitations of 7-[3-(4-chlorophenoxy)-2-hydroxypropyl]-3-methyl-8-(pentylsulfanyl)-3,7-dihydro-1H-purine-2,6-dione 58261 is its relatively low potency, which requires high concentrations for in vitro experiments.
Orientations Futures
There are a number of potential future directions for research on 7-[3-(4-chlorophenoxy)-2-hydroxypropyl]-3-methyl-8-(pentylsulfanyl)-3,7-dihydro-1H-purine-2,6-dione 58261. One area of interest is the development of more potent analogs of 7-[3-(4-chlorophenoxy)-2-hydroxypropyl]-3-methyl-8-(pentylsulfanyl)-3,7-dihydro-1H-purine-2,6-dione 58261 for use in in vitro and in vivo experiments. Another area of interest is the investigation of the potential therapeutic applications of 7-[3-(4-chlorophenoxy)-2-hydroxypropyl]-3-methyl-8-(pentylsulfanyl)-3,7-dihydro-1H-purine-2,6-dione 58261 in other diseases, such as Alzheimer's disease and multiple sclerosis. Additionally, the potential use of 7-[3-(4-chlorophenoxy)-2-hydroxypropyl]-3-methyl-8-(pentylsulfanyl)-3,7-dihydro-1H-purine-2,6-dione 58261 as a therapeutic agent in combination with other drugs is an area of interest for future research.
Méthodes De Synthèse
The synthesis of 7-[3-(4-chlorophenoxy)-2-hydroxypropyl]-3-methyl-8-(pentylsulfanyl)-3,7-dihydro-1H-purine-2,6-dione 58261 involves the reaction of 7-methyl-3,7-dihydro-1H-purine-2,6-dione with 4-chlorophenylhydrazine in the presence of acetic anhydride to form 7-(4-chlorophenyl)-3,7-dihydro-1H-purine-2,6-dione. This compound is then reacted with 3-(2-hydroxypropylthio)propan-1-ol in the presence of potassium carbonate to form 7-[3-(4-chlorophenoxy)-2-hydroxypropyl]-3-methyl-8-(pentylsulfanyl)-3,7-dihydro-1H-purine-2,6-dione 58261. The overall yield of the synthesis is approximately 30%.
Applications De Recherche Scientifique
7-[3-(4-chlorophenoxy)-2-hydroxypropyl]-3-methyl-8-(pentylsulfanyl)-3,7-dihydro-1H-purine-2,6-dione 58261 has been extensively studied for its potential therapeutic applications in various diseases. In Parkinson's disease, 7-[3-(4-chlorophenoxy)-2-hydroxypropyl]-3-methyl-8-(pentylsulfanyl)-3,7-dihydro-1H-purine-2,6-dione 58261 has been shown to improve motor function and reduce the severity of dyskinesias. In Huntington's disease, 7-[3-(4-chlorophenoxy)-2-hydroxypropyl]-3-methyl-8-(pentylsulfanyl)-3,7-dihydro-1H-purine-2,6-dione 58261 has been shown to reduce the accumulation of mutant huntingtin protein and improve motor function. In cancer, 7-[3-(4-chlorophenoxy)-2-hydroxypropyl]-3-methyl-8-(pentylsulfanyl)-3,7-dihydro-1H-purine-2,6-dione 58261 has been shown to inhibit the growth and metastasis of various types of cancer cells.
Propriétés
Numéro CAS |
4595-05-5 |
|---|---|
Nom du produit |
7-[3-(4-chlorophenoxy)-2-hydroxypropyl]-3-methyl-8-(pentylsulfanyl)-3,7-dihydro-1H-purine-2,6-dione |
Formule moléculaire |
C20H25ClN4O4S |
Poids moléculaire |
453 g/mol |
Nom IUPAC |
7-[3-(4-chlorophenoxy)-2-hydroxypropyl]-3-methyl-8-pentylsulfanylpurine-2,6-dione |
InChI |
InChI=1S/C20H25ClN4O4S/c1-3-4-5-10-30-20-22-17-16(18(27)23-19(28)24(17)2)25(20)11-14(26)12-29-15-8-6-13(21)7-9-15/h6-9,14,26H,3-5,10-12H2,1-2H3,(H,23,27,28) |
Clé InChI |
SORXCWFMTULHHW-UHFFFAOYSA-N |
SMILES |
CCCCCSC1=NC2=C(N1CC(COC3=CC=C(C=C3)Cl)O)C(=O)NC(=O)N2C |
SMILES canonique |
CCCCCSC1=NC2=C(N1CC(COC3=CC=C(C=C3)Cl)O)C(=O)NC(=O)N2C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



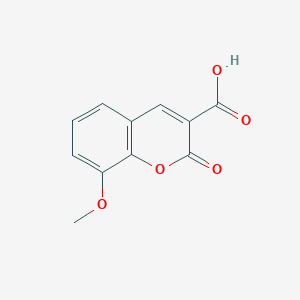
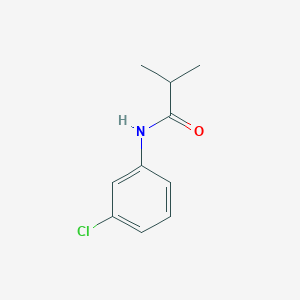



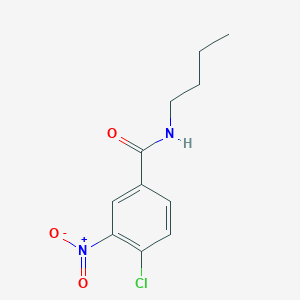

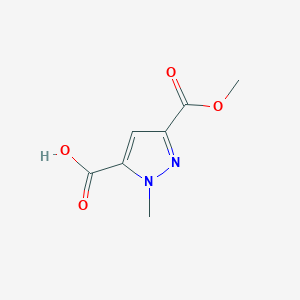
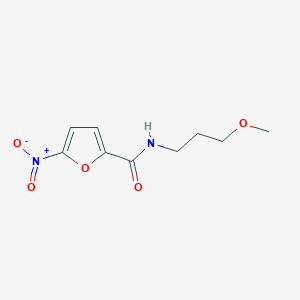
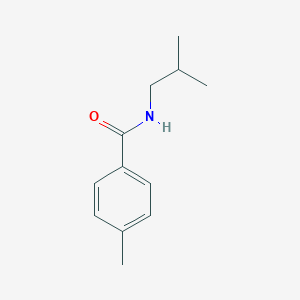
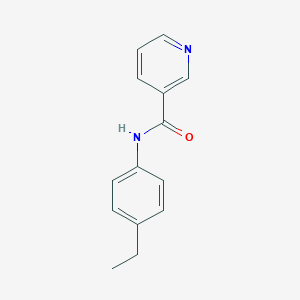
![2-Methyl-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4-ol](/img/structure/B187477.png)

